(5-Chloro-2-methoxyphenyl)(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone
Description
Properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3S/c1-26-17-5-4-14(21)11-15(17)20(25)24-8-6-23(7-9-24)12-19-22-16(13-28-19)18-3-2-10-27-18/h2-5,10-11,13H,6-9,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPHLSLVFBCFXLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)CC3=NC(=CS3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It contains structural elements of indole and thiazole, which are known to interact with multiple receptors. Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives. Thiazole derivatives have also been associated with a broad spectrum of biological activities.
Mode of Action
For instance, indole derivatives can undergo electrophilic substitution due to excessive π-electrons delocalization. Thiazole derivatives, on the other hand, can undergo both electrophilic and nucleophilic substitutions.
Biochemical Pathways
Indole and thiazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways.
Pharmacokinetics
For instance, indole is slightly soluble in water but soluble in alcohol and ether. Thiazole is also slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents.
Biological Activity
The compound (5-Chloro-2-methoxyphenyl)(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone , identified by CAS number 1105198-67-1 , is a synthetic organic molecule that has attracted attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 417.9 g/mol . The structure features a 5-chloro-2-methoxyphenyl group linked to a piperazine moiety, which is further substituted with a thiazole and furan unit.
| Property | Value |
|---|---|
| Molecular Formula | C20H20ClN3O3S |
| Molecular Weight | 417.9 g/mol |
| CAS Number | 1105198-67-1 |
Research indicates that this compound may interact with various molecular targets, including enzymes and receptors involved in critical biological pathways. Notably, it has been shown to modulate integrin functions, particularly the alpha-IIb/beta-3 integrin in platelets, which is essential for platelet aggregation and adhesion. This modulation occurs through mechanisms independent of lipid kinase activity, suggesting a novel pathway for therapeutic intervention.
Antitumor Activity
Several studies have highlighted the anticancer potential of thiazole-containing compounds. The presence of the thiazole moiety in this compound may contribute to its cytotoxic effects against various cancer cell lines. For instance, related thiazole compounds have demonstrated significant activity against human glioblastoma U251 cells and melanoma WM793 cells, with IC50 values indicating potent antiproliferative effects . The structure–activity relationship (SAR) analyses suggest that modifications in the phenyl ring significantly enhance cytotoxicity .
Case Study 1: Anticancer Activity
In a recent study, thiazole derivatives were synthesized and evaluated for their anticancer properties. One derivative exhibited an IC50 value of less than 10 µM against A431 cancer cells, indicating strong cytotoxicity . The study concluded that the presence of electron-donating groups on the phenyl ring was crucial for enhancing activity.
Case Study 2: Enzyme Inhibition
Another investigation focused on the enzyme-inhibitory properties of related compounds. It was found that certain thiazole derivatives could effectively inhibit specific enzymes involved in cancer progression, thereby suggesting that the target compound might possess similar inhibitory capabilities.
Comparison with Similar Compounds
Structural Analogues with Thiazole and Halogenated Aryl Groups
Compound 4 and Compound 5 ():
These compounds share a thiazole core and halogenated aryl groups (4-chlorophenyl and 4-fluorophenyl). Key differences include:
- Substituent Variations : Compound 4 has a chlorophenyl group, while Compound 5 has fluorophenyl. The target compound’s 5-chloro-2-methoxyphenyl group introduces both halogen and electron-donating methoxy substituents, which may enhance solubility compared to purely halogenated analogs .
- Crystallography : Both analogs crystallize in triclinic systems with two independent molecules per unit. The target compound’s furan-thiazole-piperazine architecture may adopt distinct packing due to the bulkier furan group versus fluorophenyl/triazole substituents in Compounds 4/5 .
Table 1: Comparison of Thiazole-Based Compounds
Piperazine-Linked Methanone Derivatives
Compound 21 (): This compound, "(thiophen-2-yl)(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone," shares the piperazine-methanone scaffold but differs in substituents:
- Heterocyclic Ring : Thiophene (electron-rich sulfur-containing) vs. furan (oxygen-containing). Furan’s higher electronegativity may alter electronic properties and binding interactions .
- Substituent Effects : The trifluoromethyl group in Compound 21 is strongly electron-withdrawing, contrasting with the target’s electron-donating methoxy and moderately electron-withdrawing chloro groups. This impacts solubility and metabolic stability .
Table 2: Piperazine-Methanone Derivatives
Benzothiazole Derivatives with Methoxy/Chloro Substituents
5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole ():
This benzothiazole derivative shares the chloro and methoxyphenyl substituents but differs in core structure:
Thiazole-Anilino Methanone Derivatives
(4-Chlorophenyl)(4-methyl-2-(phenylamino)thiazol-5-yl)methanone (): This compound features a thiazole-anilino-methanone scaffold with demonstrated antitumor activity. Key comparisons include:
- Substituent Positioning : The target compound’s chloro and methoxy groups are meta/para to the ketone, whereas the analog’s chloro group is para. Positional effects may influence target binding .
- Piperazine vs. Anilino: The piperazine in the target compound enhances solubility and bioavailability compared to the anilino group’s rigid aromaticity .
Q & A
Q. What are the optimal synthetic routes for preparing (5-Chloro-2-methoxyphenyl)(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone?
Methodological Answer: The synthesis involves multi-step heterocyclic coupling. Key steps include:
- Piperazine Functionalization: React 1-(furan-2-carbonyl)piperazine with a substituted thiazole intermediate (e.g., 4-(furan-2-yl)thiazol-2-ylmethyl chloride) under reflux in DMF or acetic acid, using NaHCO₃ as a base to facilitate alkylation .
- Methanone Formation: Couple the functionalized piperazine with 5-chloro-2-methoxybenzoyl chloride via nucleophilic acyl substitution. Triethylamine is typically used to scavenge HCl, with reaction monitoring via TLC (hexane:ethyl acetate, 3:1) .
- Purification: Recrystallize from DMF/ethanol mixtures or use column chromatography (silica gel, gradient elution) to isolate the final product.
Q. Table 1: Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Piperazine alkylation | DMF, 80°C, 6 h | 65–75 | |
| Methanone coupling | Et₃N, CH₂Cl₂, RT, 12 h | 70–80 |
Q. How can the compound be characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- Spectroscopy:
- Crystallography:
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in spectral data (e.g., unexpected coupling constants or NOE effects)?
Methodological Answer:
- Variable Temperature NMR: Probe dynamic effects (e.g., piperazine ring inversion) by acquiring spectra at 25°C and −40°C. Anomalous coupling in thiazole protons may indicate restricted rotation .
- DFT Calculations: Optimize the molecular geometry using Gaussian09 (B3LYP/6-31G*) and simulate NMR shifts. Compare with experimental data to identify conformational isomers .
- 2D NMR (COSY, NOESY): Map through-space interactions (e.g., NOE between thiazole-CH₂ and piperazine protons) to validate spatial proximity .
Case Study: reports a pyrazolone derivative with conflicting NOE signals resolved via crystallography, confirming intramolecular H-bonding .
Q. What experimental strategies evaluate the compound’s bioactivity against neurodegenerative targets?
Methodological Answer:
- Target Selection: Prioritize kinases (e.g., GSK-3β) or neurotransmitter receptors (e.g., 5-HT₆) based on structural analogs (e.g., notes pyrazoline derivatives as antidepressants) .
- In Vitro Assays:
- SAR Analysis: Modify the furan-thiazole moiety (e.g., replace furan with pyrrole) and compare IC₅₀ values to identify pharmacophores .
Q. Table 2: Bioactivity Data for Analogous Compounds
| Compound | Target | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Pyrazoline derivative () | GSK-3β | 120 ± 15 | |
| Piperazinyl methanone () | 5-HT₆ | 85 ± 10 |
Q. How can computational methods predict metabolic stability and off-target interactions?
Methodological Answer:
- ADMET Prediction: Use SwissADME to calculate logP (target ~2.5–3.5) and CYP450 inhibition. ’s thiophene analog (logP = 2.8) suggests moderate metabolic stability .
- Docking Studies (AutoDock Vina): Dock the compound into hERG (PDB: 5VA1) to assess cardiotoxicity risk. Optimize piperazine substituents to reduce hERG binding (<−9 kcal/mol) .
Q. What strategies address low yields in the final coupling step?
Methodological Answer:
- Microwave-Assisted Synthesis: Reduce reaction time from 12 h to 30 min (80°C, 300 W) while maintaining yield ( reports 85% yield under microwave) .
- Catalyst Screening: Test Pd(OAc)₂/Xantphos for Buchwald-Hartwig coupling if steric hindrance limits nucleophilic substitution .
Q. How to resolve discrepancies in crystallographic data (e.g., bond length anomalies)?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
